physicochemical properties of 3-Bromoazepan-2-one
physicochemical properties of 3-Bromoazepan-2-one
An In-Depth Technical Guide on the Physicochemical Properties of 3-Bromoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available data for 3-Bromoazepan-2-one. While efforts have been made to ensure accuracy, this guide should be used for informational purposes. All experimental work should be conducted with independently verified standards and appropriate safety protocols.
Introduction
3-Bromoazepan-2-one, a halogenated derivative of caprolactam, serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromine atom adjacent to an amide carbonyl group within a seven-membered ring, makes it a versatile intermediate for introducing the azepan-2-one scaffold into more complex molecules. This scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a detailed overview of the known , outlines common experimental protocols for its characterization, and presents logical workflows for its analysis.
Physicochemical Properties
The fundamental physicochemical characteristics of 3-Bromoazepan-2-one are crucial for its handling, reaction setup, and analytical method development. The properties are summarized below.
Core Properties
A compilation of the primary physical and chemical identifiers for 3-Bromoazepan-2-one is presented in Table 1.
Table 1: Core Physicochemical Properties of 3-Bromoazepan-2-one
| Property | Value |
| Molecular Formula | C₆H₁₀BrNO |
| Molecular Weight | 192.05 g/mol |
| IUPAC Name | 3-bromoazepan-2-one |
| CAS Number | 6090-21-7 |
| Canonical SMILES | C1CCC(C(=O)NC1)Br |
| InChI Key | YQBAKVXCMXNPLB-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Melting Point | 103-107 °C |
Predicted Properties
Computational predictions provide valuable insights into the behavior of a compound in various chemical and biological systems.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 289.9±25.0 °C (at 760 mmHg) | Chemspider |
| Density | 1.5±0.1 g/cm³ | Chemspider |
| pKa (most acidic) | 14.80±0.40 | Chemspider |
| LogP | 0.93±0.34 | Chemspider |
| Refractive Index | 1.541 | Chemspider |
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization and use of 3-Bromoazepan-2-one. The following sections describe standard methodologies.
Synthesis Protocol: Bromination of ε-Caprolactam
A common method for the synthesis of 3-Bromoazepan-2-one involves the bromination of ε-caprolactam.
Materials:
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ε-Caprolactam
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N-Bromosuccinimide (NBS)
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AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
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Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
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Sodium thiosulfate solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Dichloromethane or ethyl acetate for extraction
Procedure:
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Dissolve ε-caprolactam in CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.
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Heat the mixture to reflux and irradiate with a UV lamp (or a 250W incandescent lamp) to initiate the reaction. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete when the denser NBS has been consumed and replaced by floating succinimide.
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Cool the reaction mixture to room temperature and filter off the succinimide by-product.
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Wash the filtrate sequentially with sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure 3-Bromoazepan-2-one.
Analytical Characterization Workflow
A standard workflow for confirming the identity and purity of the synthesized 3-Bromoazepan-2-one involves a series of spectroscopic and chromatographic analyses.
Caption: Standard workflow for synthesis and analytical validation.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons. Key expected signals include a multiplet for the proton at the C3 position (adjacent to the bromine), which is shifted downfield, and distinct signals for the diastereotopic protons of the methylene groups in the azepane ring.
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¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. The carbonyl carbon (C2) will appear significantly downfield (~170-180 ppm), and the carbon bearing the bromine (C3) will also be shifted downfield compared to its position in unsubstituted caprolactam.
3.2.2 Mass Spectrometry (MS)
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Methodology: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry can be used.
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Expected Result: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]+ or protonated molecule peaks [M+H]+ would be observed around m/z 192 and 194.
3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy
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Methodology: The sample can be analyzed as a KBr pellet or a thin film.
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Expected Result: The spectrum should display characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹) and a strong amide I band (C=O stretch) around 1650-1680 cm⁻¹. The C-Br stretch typically appears in the fingerprint region (500-700 cm⁻¹).
Reactivity and Applications
The chemical reactivity of 3-Bromoazepan-2-one is dominated by the electrophilic carbon atom bonded to the bromine. This makes it a prime substrate for nucleophilic substitution reactions.
Caption: Key reaction pathways for 3-Bromoazepan-2-one.
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Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., amines, alcohols, thiols) to displace the bromide and form 3-substituted azepan-2-one derivatives. This is the primary application in building more complex molecular architectures.
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Elimination Reactions: In the presence of a strong, non-nucleophilic base, 3-Bromoazepan-2-one can undergo elimination to form an unsaturated lactam, α,β-dehydroazepinone.
Conclusion
3-Bromoazepan-2-one is a well-characterized synthetic intermediate with predictable physicochemical properties and reactivity. Its utility in organic and medicinal chemistry is primarily as an electrophilic building block for the introduction of the 3-substituted caprolactam moiety. The analytical methods described herein provide a robust framework for its quality control and characterization in a research and development setting. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents.
